molecular formula C25H17N5OS2 B2842046 N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide CAS No. 671199-14-7

N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide

Cat. No.: B2842046
CAS No.: 671199-14-7
M. Wt: 467.57
InChI Key: WGPHKSJXLMDIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide is a heterocyclic compound featuring a benzothiazole core linked to a phenyl group, which is further connected via an acetamide bridge to a [1,2,4]triazolo[4,3-a]quinoline moiety. The benzothiazole group is known for its electron-deficient aromatic system, often enhancing binding to biological targets like kinases or G-protein-coupled receptors (GPCRs) . The sulfanyl (thioether) linkage between the acetamide and triazoloquinoline may confer metabolic stability compared to oxygen-based analogs .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N5OS2/c31-23(15-32-25-29-28-22-14-11-16-5-1-3-7-20(16)30(22)25)26-18-12-9-17(10-13-18)24-27-19-6-2-4-8-21(19)33-24/h1-14H,15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPHKSJXLMDIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazoloquinoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzo[d]thiazole moiety is then introduced via a nucleophilic substitution reaction, followed by the formation of the acetamide linkage through an amidation reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline or benzo[d]thiazole rings .

Scientific Research Applications

N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide involves intercalation into DNA, disrupting the replication process and inhibiting the activity of specific enzymes involved in cell proliferation. This compound targets molecular pathways that are crucial for cancer cell survival, making it a promising candidate for anticancer drug development .

Comparison with Similar Compounds

Benzothiazole–Isoquinoline Derivatives

Compounds such as (R)–N–(4–chlorobenzo[d]thiazol–2–yl)–2–(1–phenyl–3,4–dihydroisoquinolin–2(1H)–yl)acetamide (4a) replace the triazoloquinoline with a dihydroisoquinoline group . Isoquinoline derivatives are associated with antitumor and antimicrobial activities, suggesting the target compound may share similar therapeutic applications but with enhanced rigidity due to the triazoloquinoline core.

Triazoloquinoline vs. Triazolopyridazine

In N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide, the triazolo moiety is fused to pyridazine instead of quinoline . Pyridazine’s reduced aromaticity and altered electron distribution may decrease planarity, impacting DNA intercalation or protein binding. The quinoline system in the target compound likely offers stronger π-π stacking interactions in biological environments.

Substituent Effects

Electron-Withdrawing Groups

The fluorophenyl-substituted analog, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyltriazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide, incorporates fluorine and methoxy groups . Fluorine enhances lipophilicity and metabolic stability, while methoxy groups may improve solubility.

Halogenated Derivatives

N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features bromo and chloro substituents, which are strong electron-withdrawing groups . These groups may increase reactivity in electrophilic substitution but reduce bioavailability compared to the target compound’s unsubstituted phenyl group.

Sulfanyl Acetamide Linkage Variations

Hydrophilic Modifications

2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide introduces a hydroxypropyl group on the acetamide . This hydrophilic moiety likely improves aqueous solubility, contrasting with the target compound’s phenyl group, which prioritizes lipophilicity and membrane permeability.

Benzotriazole vs. Benzothiazole

Compounds like 2-{[5-(1H-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide replace benzothiazole with benzotriazole . Benzotriazole’s additional nitrogen atom may enhance hydrogen bonding but reduce aromatic stability compared to benzothiazole.

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Notable Properties/Activities Reference
Target Compound Benzothiazole + Triazoloquinoline Phenyl, sulfanyl acetamide High rigidity, potential GPCR binding
(R)–N–(4–chlorobenzo[d]thiazol–2–yl)–2–(1–phenyl–3,4–dihydroisoquinolin–2(1H)–yl)acetamide Benzothiazole + Isoquinoline Chloro, dihydroisoquinoline Antitumor activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyltriazoloquinolin-1-yl)sulfanyl]acetamide Triazoloquinoline + Thiazole Fluoro, methoxy, methyl CNR2/GPR35 modulation
N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-pyridin-4-yl-triazol-3-yl]sulfanyl}acetamide Triazole + Pyridine Bromo, chloro, propenyl Electrophilic reactivity
2-[[5-(benzothiazol-2-ylsulfanylmethyl)-4-phenyl-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide Benzothiazole + Triazole Hydroxypropyl Enhanced solubility

Biological Activity

N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into the compound's synthesis, structural characteristics, and its notable biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of this compound is C20H21N3OS2. The compound features a benzothiazole moiety linked to a triazoloquinoline structure through a sulfanyl acetamide group. This unique arrangement contributes to its biological activity.

Synthesis

The synthesis of this compound involves several steps that typically include:

  • Formation of the Benzothiazole Ring : This can be achieved by reacting 2-aminothiophenol with an appropriate aromatic aldehyde under acidic conditions.
  • Synthesis of the Triazoloquinoline : This part may involve cyclization reactions using suitable precursors that contain nitrogen heterocycles.
  • Amidation : The final step involves coupling the benzothiazole and triazoloquinoline moieties through a sulfanyl linkage to form the desired acetamide.

Antimicrobial Activity

Numerous studies have indicated that compounds containing benzothiazole and triazole rings exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Research has shown that derivatives of benzothiazole exhibit activity against various bacterial strains. The presence of the triazole ring enhances this activity due to its ability to interact with bacterial enzymes and disrupt metabolic pathways .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12.5 µg/mL
This compoundS. aureus6.25 µg/mL

Anticancer Activity

The compound has shown promising results in anticancer assays:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including MDA-MB-231 (breast cancer) and HePG-2 (liver cancer).
Cell LineIC50 Value (µM)
MDA-MB-23119.73
HePG-217.83

These values indicate that the compound exhibits significant cytotoxicity against these cancer cells compared to standard chemotherapeutic agents like Cisplatin .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes:

  • Mechanism of Action : By inhibiting COX-1 and COX-2 enzymes involved in prostaglandin synthesis, the compound can reduce inflammation and pain .

Case Studies

Several studies have explored the pharmacological profiles of similar compounds:

  • Study on Antimicrobial Activity : A study published in Brazilian Journal of Pharmaceutical Sciences reported that similar benzothiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : A recent investigation highlighted the antiproliferative effects of triazoloquinoline derivatives on various cancer cell lines, demonstrating their potential as novel anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.